(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol
Overview
Description
(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol is a useful research compound. Its molecular formula is C11H14O and its molecular weight is 162.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Prostacyclin Agonist : The synthesis of a novel prostacyclin (PGI2) agonist utilized a derivative of this compound, demonstrating its application in medicinal chemistry (Ohigashi et al., 2013).
Regioselective and Chemoselective Reduction : A study on the synthesis of biologically interesting 5,6,7,8-tetrahydronaphthols showcased the regioselective and chemoselective reduction using hydrosilane in methanol, preserving functional phenol scaffolds (He et al., 2018).
Derivatives for Scientific Research : Research on derivatives of 5,9-methyl-7,8,9-tetrahydro-5H-benzocycloheptene, which are closely related, demonstrates the compound's relevance in the study of chemical reactions with various acids (Stoll et al., 1978).
Methanol Synthesis : In a study on methanol synthesis over zinc chromite, the use of tetrahydroquinoline (a structurally similar compound) was found to significantly increase the rate of methanol synthesis, shifting product distribution towards hydrocarbons (Roberts et al., 1999).
Anticancer Agent Evaluation : Certain newly synthesized compounds, including one containing the 5,6,7,8-tetrahydronaphthalen moiety, were evaluated for their potential as anticancer agents, showcasing the compound's application in pharmaceutical research (Gouhar & Raafat, 2015).
Photochemical Formation Studies : A study on the photochemical formation of various naphthalenones from cyclohex-2-enones and 2-methylbut-1-en-3-yne contributes to the understanding of reactions involving tetrahydronaphthalen-1-yl structures (Witte & Margaretha, 1999).
Safety and Hazards
The safety information for “(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol” indicates that it should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
“(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol” is a useful chemical intermediate, widely applied in organic synthesis . It can be produced through partial reduction of the aromatic ring of 1-naphthol by various homogeneous or heterogeneous catalytic hydrogenation methods . This suggests potential future directions in the development of new synthesis methods and applications in organic synthesis.
Properties
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-1-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h3,5-6,12H,1-2,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXUVXUSWPMMLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00574251 | |
Record name | (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00574251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41790-30-1 | |
Record name | (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00574251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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